Melting Point Differentiation: 1,5-Regioisomer vs. 1,3-Diphenyl-4-carbaldehyde Analog
The 1,5-diphenyl-3-carbaldehyde regioisomer exhibits a melting point range of 130–137 °C, which is 12–18 °C lower than that of the closely related 1,3-diphenyl-1H-pyrazole-4-carbaldehyde (142–148 °C) . This difference in thermal behavior is attributed to distinct intermolecular interactions in the solid state, where the 1,3-regioisomer forms C–H⋯O hydrogen-bonded dimers (R₂²(10) and R₂¹(7) motifs) and exhibits π–π stacking with a centroid–centroid separation of 3.788 Å [1].
| Evidence Dimension | Solid-state thermal property (Melting Point) |
|---|---|
| Target Compound Data | 130–137 °C |
| Comparator Or Baseline | 1,3-Diphenyl-1H-pyrazole-4-carbaldehyde: 142–148 °C |
| Quantified Difference | Δ 12–18 °C (lower) |
| Conditions | Open capillary method; vendor specification (AKSci, Chem-Impex, TCI) |
Why This Matters
A lower melting point directly influences ease of handling, recrystallization conditions, and can serve as a rapid identity verification test to prevent costly synthetic errors arising from regioisomer mix-ups.
- [1] Fun, H. K., Hemamalini, M., & Shanmugavelan, P. (2010). 1,3-Diphenyl-1H-pyrazole-4-carbaldehyde. Acta Crystallographica Section E, 66(Pt 12), o3279. DOI:10.1107/S1600536810047930. View Source
